

validation of Orellanine HPLC methods against LC-MS/MS

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Compound Focus: Orellanine

CAS No.: 37338-80-0

Cat. No.: S538199

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Method Comparison at a Glance

The table below summarizes the core analytical performance of HPLC and LC-MS/MS methods for **orellanine** detection as reported in the literature.

Parameter	HPLC Method	LC-MS/MS Method	LC-HRMS (Orbitrap)
Limit of Detection (LOD)	-	20 ng/g (in kidney tissue) [1]	0.005–0.2 mg/kg (for 10 toxins, in mushrooms) [2]
Limit of Quantification (LOQ)	10 µg/g (in kidney tissue) [1]	0.5 µg/L (in plasma & urine) [3]	0.015–0.6 mg/kg (for 10 toxins, in mushrooms) [2]
Linear Range	15 - 50 µg/g (in kidney) [1]	Information not specified in results	Excellent linearity ($R^2 = 0.9936$ – 0.9989 for 10 toxins) [2]
Accuracy (Recovery)	Within 1.5% to 7.1% (for kidney spikes) [1]	Information not specified in results	Information not specified for orellanine specifically

Parameter	HPLC Method	LC-MS/MS Method	LC-HRMS (Orbitrap)
Precision (RSD)	1.3% to 9.8% (for kidney) [1]	Information not specified in results	RSDs below 18.11% (for 10 toxins) [2]

Detailed Experimental Protocols

Here is a breakdown of the key experimental steps for the methods described in the search results.

Sample Preparation and Cleanup

- **Extraction:** For mushroom and tissue samples, ultrasonic-assisted extraction with methanol-water solvents is a common approach [2] [1].
- **Cleanup:** Using **graphitized multi-walled carbon nanotubes (G-MWCNTs)** as a dispersive solid-phase extraction (dSPE) sorbent is a recent advancement. This material provides a large surface area and strong interactions to efficiently remove matrix interferences and purify target analytes, significantly reducing pretreatment time [2].

Liquid Chromatography Conditions

Chromatographic conditions are critical for separating **orellanine** from other compounds.

- **Column:** A **C18 column** (e.g., Hypersil GOLD C18, 100 mm × 2.1 mm, 1.9 μm) is typically used [2].
- **Mobile Phase:** **Acetonitrile** is preferred over methanol as the organic phase because it produces better peak shapes for **orellanine** and related toxins [2].
- **Aqueous Phase:** A combination of **0.1% formic acid** and **0.01% ammonium hydroxide** in water has been shown to provide the highest ion response, best separation, and optimal sensitivity [2].
- **Gradient Elution:** A gradient elution program is necessary, especially for multi-toxin analysis, to separate compounds with a wide range of polarities [4].

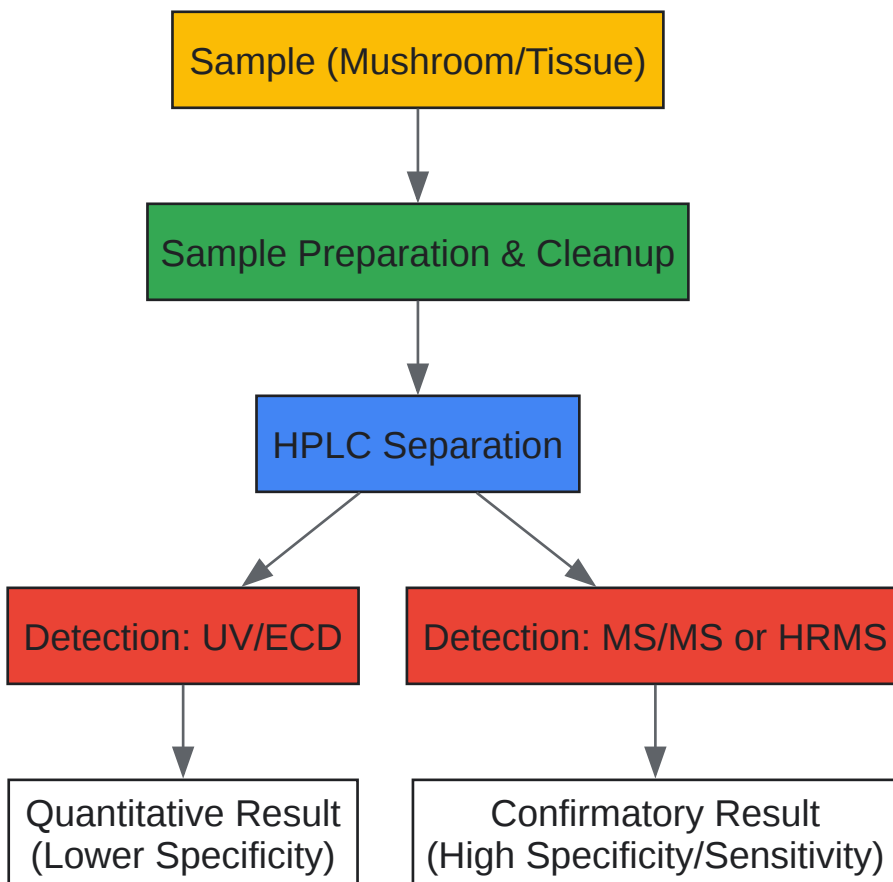
Detection Methods

- **HPLC Detection:** The referenced HPLC method used an electrochemical detector [1]. This method is less specific than mass spectrometry.

- **LC-MS/MS Detection:** This is a gold standard for confirmatory analysis. The method uses tandem mass spectrometry to identify compounds based on their mass-to-charge ratio and unique fragmentation patterns, providing high specificity and sensitivity [1] [4] [5].
- **LC-High-Resolution MS (Orbitrap):** This technology offers superior mass accuracy, allowing for precise molecular characterization and identification of unknown compounds with greater confidence [2] [3].

Workflow and Method Selection

To visualize the general analytical process and the position of each technique, you can refer to the following workflow. This illustrates that HPLC-UV/ECD and LC-MS/MS are not direct alternatives but sequential steps in a method validation and confirmation pipeline.



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Key Insights for Researchers

- **Method Selection Depends on Application:** For **high-throughput screening** where ultimate sensitivity is not critical, a well-optimized **HPLC-UV/ECD** method can be sufficient and cost-effective [1]. For **forensic analysis, clinical diagnosis, or research requiring definitive identification**, **LC-MS/MS or LC-HRMS** is the necessary standard due to its superior specificity, sensitivity, and ability to handle complex matrices [2] [3].
- **Sample Matrix is Crucial:** The complexity of the sample (e.g., pure mushroom vs. kidney tissue) greatly impacts the required clean-up and analytical selectivity. **Orellanine** is known to be tightly bound in kidney tissue, making extraction more challenging than from mushrooms or serum [1] [6].
- **Multi-Toxin Panels are a Trend:** Modern methods are moving towards the simultaneous detection of multiple mushroom toxins (10 or more) in a single run, for which LC-MS/MS is exceptionally well-suited [2] [4].

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